1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid

Descripción general

Descripción

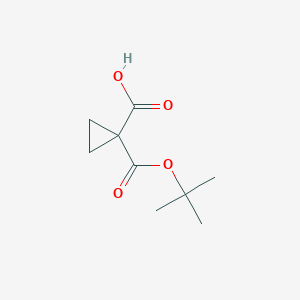

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H14O4. It is known for its use in organic synthesis, particularly in the preparation of amino acids and peptides. The compound features a cyclopropane ring, which is a three-membered carbon ring, and a tert-butoxycarbonyl (Boc) protecting group attached to the carboxylic acid functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the cyclopropanation and protection steps.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The Boc protecting group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Acidic or basic conditions can facilitate the removal of the Boc group, allowing for further functionalization.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid has several applications in scientific research:

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of 1-(tert-butoxycarbonyl)cyclopropanecarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the carboxylic acid functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the carboxylic acid for further functionalization .

Comparación Con Compuestos Similares

- 1-(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid

- 1-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid

Uniqueness: 1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in the synthesis of strained ring systems and other complex organic structures .

Actividad Biológica

Overview

1-(Tert-butoxycarbonyl)cyclopropanecarboxylic acid, also known as Boc-cyclopropanecarboxylic acid, is a chemical compound with significant implications in organic synthesis, particularly in the preparation of amino acids and peptides. Its structure features a cyclopropane ring and a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in biochemical reactions.

- Molecular Formula : C9H14O4

- CAS Number : 1268842-79-0

- Structure : The compound contains a cyclopropane moiety, which contributes to its unique reactivity and utility in synthetic applications.

This compound primarily functions as a protecting group for amines during peptide synthesis. This protection prevents unwanted reactions, allowing for selective modifications of amino acids. The Boc group can be removed under acidic conditions, facilitating further functionalization of the amino acids.

Target of Action

The compound acts on various enzymes involved in peptide bond formation and amino acid metabolism, influencing the overall stability and biological activity of synthesized peptides.

Biochemical Pathways

The introduction of Boc-protected amino acids into peptides affects their biochemical properties, including:

- Stability : Enhances resistance to enzymatic degradation.

- Solubility : Modifies solubility profiles, impacting bioavailability.

- Cellular Effects : Alters cell signaling pathways by modulating free amino group availability.

Pharmacokinetics

As a synthetic compound, the bioavailability of this compound is influenced by:

- Reaction Conditions : Temperature, solvent choice, and pH can affect its stability and reactivity.

- Presence of Other Compounds : Interactions with other reactants can modify its pharmacokinetic properties.

Biological Activity

This compound has been studied for its potential biological activities:

Inhibitory Effects

Research indicates that derivatives of this compound can inhibit specific enzymes such as O-acetylserine sulfhydrylase (OASS), which is involved in cysteine biosynthesis. Inhibitors derived from cyclopropane carboxylic acids have shown promise as adjuvants in treating infections caused by resistant pathogens .

Case Studies

- Enzyme Interaction : Studies have demonstrated that Boc-protected derivatives can effectively bind to active sites of target enzymes, leading to competitive inhibition. For example, UPAR415, a derivative of cyclopropane carboxylic acid, was shown to interfere with OASS-A activity, suggesting potential therapeutic applications in metabolic disorders .

- Peptide Synthesis : The use of this compound in peptide synthesis has been documented to enhance yields and purity of complex peptides due to its selective protection mechanism.

Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| 1-(Tert-butoxycarbonyl)cyclohexanecarboxylic acid | Larger ring structure; different steric effects |

| 1-(Tert-butoxycarbonyl)amino-cyclopropanecarboxylic acid | Incorporates an amino group; alters reactivity |

Propiedades

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-8(2,3)13-7(12)9(4-5-9)6(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQXAHDYGFYONQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.